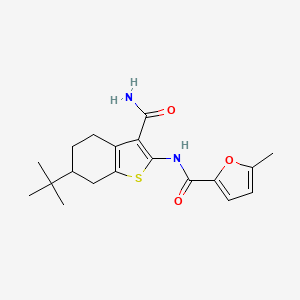

N-(6-tert-butyl-3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-methylfuran-2-carboxamide

Descripción

This compound is a heterocyclic carboxamide featuring a fused tetrahydrobenzothiophen core modified with a tert-butyl group at the 6-position and a carbamoyl substituent at the 3-position. The 5-methylfuran-2-carboxamide moiety is linked via an amide bond to the benzothiophen scaffold. Crystallographic tools like SHELX and OLEX2 (discussed in and ) are critical for resolving its three-dimensional conformation, which is essential for understanding structure-activity relationships (SAR) .

Propiedades

Fórmula molecular |

C19H24N2O3S |

|---|---|

Peso molecular |

360.5 g/mol |

Nombre IUPAC |

N-(6-tert-butyl-3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-methylfuran-2-carboxamide |

InChI |

InChI=1S/C19H24N2O3S/c1-10-5-8-13(24-10)17(23)21-18-15(16(20)22)12-7-6-11(19(2,3)4)9-14(12)25-18/h5,8,11H,6-7,9H2,1-4H3,(H2,20,22)(H,21,23) |

Clave InChI |

GLORNTRJCGWKON-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC=C(O1)C(=O)NC2=C(C3=C(S2)CC(CC3)C(C)(C)C)C(=O)N |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas:: Las rutas sintéticas para este compuesto implican varios pasos, incluidas las reacciones de ciclación y las transformaciones de grupos funcionales. Desafortunadamente, los detalles específicos sobre la vía sintética no están fácilmente disponibles en la literatura.

Producción industrial:: Hasta ahora, no existe un método de producción a escala industrial establecido para este compuesto. Los esfuerzos de investigación están en curso para optimizar su síntesis.

Análisis De Reacciones Químicas

Oxidación: La parte benzotiofénica puede sufrir reacciones de oxidación, lo que puede conducir a derivados de sulfona o sulfóxido.

Reducción: La reducción del grupo carbonilo (C=O) puede producir el alcohol correspondiente.

Sustitución: El anillo de furano y el anillo de benzotiofeno son susceptibles a reacciones de sustitución nucleofílica.

Oxidación: Agentes oxidantes como el permanganato de potasio (KMnO₄) o el peróxido de hidrógeno (H₂O₂).

Reducción: Agentes reductores como el hidruro de litio y aluminio (LiAlH₄) o el borohidruro de sodio (NaBH₄).

Sustitución: Varios nucleófilos (por ejemplo, aminas, tioles) en condiciones apropiadas.

Productos principales:: Los productos específicos formados durante estas reacciones dependerían de las condiciones de reacción y de los sustituyentes presentes. Se necesita más investigación para dilucidar estos detalles.

Aplicaciones Científicas De Investigación

The compound is reported to be soluble in organic solvents such as DMSO, with a typical concentration of 2 mg/mL. It should be stored under controlled conditions to maintain stability.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has demonstrated significant cytotoxic effects against various cancer cell lines, including:

- HepG2 (liver cancer)

- MCF-7 (breast cancer)

- Huh-7 (hepatoma)

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties against various pathogens:

- Effective against Escherichia coli and Staphylococcus aureus .

- Potential antifungal activity has been observed.

These properties suggest its utility in developing new antimicrobial therapies.

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the efficacy of N-(6-tert-butyl-3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-methylfuran-2-carboxamide on HepG2 cells. The results indicated that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis markers compared to control groups.

Study 2: Antimicrobial Properties

In another study focusing on antimicrobial activity, the compound was tested against clinical isolates of E. coli and S. aureus. The findings revealed a minimum inhibitory concentration (MIC) that suggests its potential as an effective antimicrobial agent.

Mecanismo De Acción

El mecanismo exacto por el cual este compuesto ejerce sus efectos sigue siendo un área activa de investigación. Es probable que interactúe con objetivos moleculares o vías específicas, afectando los procesos celulares.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound’s closest analogs share carboxamide or heterocyclic motifs. Below is a comparative analysis based on synthesis, crystallography, and functional groups:

Key Findings:

Synthetic Pathways :

- The target compound’s synthesis likely involves amide coupling reagents such as HATU (as seen in ), given the presence of carboxamide groups . This aligns with modern medicinal chemistry practices for constructing stable heterocyclic frameworks.

- In contrast, the furopyridine derivative in employs a multi-step coupling process with a pyrimidinyl cyclopropaneamine, highlighting the diversity of amine partners in carboxamide synthesis.

These tools enable precise determination of bond angles, torsional strain, and hydrogen-bonding networks, which are critical for comparing bioactivity across analogs .

Functional Group Impact :

- The tert-butyl group in the target compound may enhance metabolic stability compared to smaller alkyl substituents (e.g., methyl or ethyl in other carboxamides).

- The 5-methylfuran moiety could influence electron distribution and binding affinity relative to bulkier aryl groups (e.g., fluorophenyl in ).

Actividad Biológica

N-(6-tert-butyl-3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-methylfuran-2-carboxamide is a synthetic compound notable for its complex structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of a benzothiophene core and a furan carboxamide moiety, which may influence its biological interactions. The molecular formula is with a molecular weight of approximately 416.51 g/mol.

| Property | Value |

|---|---|

| IUPAC Name | N-(6-tert-butyl-3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-methylfuran-2-carboxamide |

| Molecular Formula | C23H24N2O4S |

| Molecular Weight | 416.51 g/mol |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is hypothesized to act as an inhibitor of certain enzymes or receptors involved in cellular signaling pathways. The presence of the benzothiophene and furan moieties allows for potential binding interactions that can modulate biological responses.

Proposed Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It may interact with specific receptors, influencing signal transduction processes.

Biological Activity

Research indicates that N-(6-tert-butyl-3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-methylfuran-2-carboxamide exhibits several biological activities:

Antimicrobial Activity

Studies have shown that derivatives of similar compounds possess antimicrobial properties against various pathogens. The mechanism often involves disruption of bacterial cell membranes or interference with cell wall synthesis.

Cytotoxicity Studies

Cytotoxicity assays have indicated that this compound may exhibit selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing potential anticancer therapies.

Case Studies

-

Study on Antimicrobial Efficacy :

A study evaluated the antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA). Results demonstrated significant inhibition of bacterial growth at sub-micromolar concentrations, suggesting its potential as a therapeutic agent against resistant strains . -

Cytotoxicity in Cancer Cell Lines :

In vitro studies assessed the cytotoxic effects on various cancer cell lines (e.g., MCF-7 breast cancer cells). The compound showed IC50 values in the low micromolar range, indicating promising anticancer properties . -

Mechanistic Insights :

Further investigations into the mechanism revealed that the compound induces apoptosis in cancer cells through activation of caspase pathways and modulation of apoptosis-related proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.